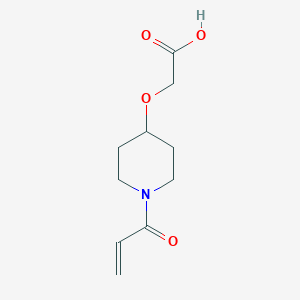

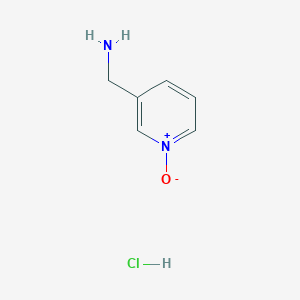

![molecular formula C21H18F3N5O5 B2363298 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1052614-10-4](/img/structure/B2363298.png)

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-substituent-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids were synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method involves the reaction of 4-ethynyl-1,2-dimethoxybenzene with substituted azides .Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

Compounds with 1,2,3-triazole rings, such as the one , have been studied for their photoluminescent properties. They can be used in the development of new materials that exhibit strong photoluminescence efficiency and aggregation-induced emission (AIE) characteristics . This makes them suitable for applications in creating organic light-emitting diodes (OLEDs) and other photonic devices.

Antibacterial Agents

The triazolylidene moiety within the compound’s structure is associated with antibacterial activity. This suggests that derivatives of this compound could be synthesized and tested as potential antibacterial agents, possibly offering a new class of antibiotics .

Catalysis

Triazole derivatives are known to act as ligands in catalytic complexes. The compound could be used to develop new catalytic systems, particularly those involving transition metals, which could be applied in various chemical reactions including but not limited to polymerization and organic synthesis .

Enzyme Inhibition

The structural complexity and potential for modification make this compound a candidate for enzyme inhibition studies. It could be designed to interact with specific enzymes, potentially leading to new treatments for diseases where enzyme regulation is a therapeutic strategy .

Optical Materials

Due to the electron donor effect from the organic ligand to the metal atom in triazole-based complexes, compounds like the one could be explored for their use in optical materials. Their solid-state optical properties could be harnessed for applications in lasers, sensors, and other optoelectronic devices .

Supramolecular Chemistry

The compound’s structure is conducive to forming coordination complexes and supramolecular assemblies. It could serve as a building block in the construction of larger, complex structures with specific functions, such as molecular machines or drug delivery systems .

Antiviral Research

Triazole derivatives have been significant in antiviral research, particularly against viruses like HCV and HIV. The compound could be modified to enhance its interaction with viral components, leading to potential antiviral drugs .

Material Science

The compound’s potential for modification and interaction with various elements makes it a valuable entity in material science. It could be used to create new polymers, dendrimers, and gels with specific properties for industrial applications .

Eigenschaften

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O5/c1-33-14-7-6-13(9-15(14)34-2)29-19(31)17-18(20(29)32)28(27-26-17)10-16(30)25-12-5-3-4-11(8-12)21(22,23)24/h3-9,17-18H,10H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIKSWBCMOKSBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)